3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate
Overview
Description
3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with aniline under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its hydrated form.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)
Major Products Formed
Oxidation: Oxidized triazole derivatives
Reduction: Reduced triazole derivatives
Substitution: Halogenated or nitrated triazole derivatives
Scientific Research Applications
3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Materials Science: It is used in the synthesis of metal complexes and coordination polymers, which have applications in catalysis and material design.
Biological Research: The compound’s ability to interact with enzymes and receptors makes it a valuable tool in studying biochemical pathways and drug development.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to antimicrobial or anticancer effects . The aniline moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
5-Methyl-1H-1,2,4-triazole-3-carboxylic acid: A precursor in the synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate.
3-(4-Methyl-1H-1,2,4-triazol-3-yl)aniline: A structural isomer with potential differences in biological activity.
Uniqueness
This compound is unique due to the presence of both a triazole ring and an aniline moiety, which confer distinct chemical and biological properties. The methyl substitution on the triazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNZJFVNICBRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-60-1 | |
Record name | Benzenamine, 3-(3-methyl-1H-1,2,4-triazol-5-yl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.